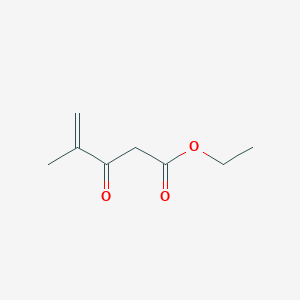
Ethyl 4-methyl-3-oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-3-oxopent-4-enoate is an organic compound with the molecular formula C7H10O3. It is a colorless liquid with a fruity odor, commonly used in organic synthesis and various chemical processes. This compound is an ester, characterized by the presence of an ethyl group attached to a 4-methyl-3-oxopent-4-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods, including the condensation of ethyl acetoacetate with benzaldehyde in ethanol under reflux conditions. This reaction typically requires a catalyst such as piperidine to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and design.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The compound’s keto group can also participate in redox reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 4-methyl-3-oxopent-4-enoate can be compared with other similar compounds, such as:
Ethyl 3-oxopent-4-enoate: Similar structure but lacks the methyl group at the 4-position.
Methyl 3-oxopent-4-enoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 4-oxopent-2-enoate: Similar structure but has a different position for the double bond and keto group.
Uniqueness: The presence of the methyl group at the 4-position in this compound distinguishes it from other similar compounds, potentially influencing its reactivity and applications in various chemical processes.
Properties
CAS No. |
25556-50-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 4-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)5-7(9)6(2)3/h2,4-5H2,1,3H3 |
InChI Key |
QWEOLZXJIXWQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















